(3-Fluorobenzyl)(2-methoxybenzyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

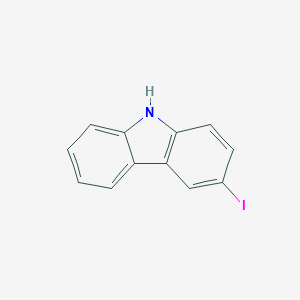

“(3-Fluorobenzyl)(2-methoxybenzyl)amine” is a chemical compound with the CAS Number: 1609407-28-4. It has a molecular weight of 326.21 and its IUPAC name is (3-fluorophenyl)-N-(2-methoxybenzyl)methanamine hydrobromide . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “(3-Fluorobenzyl)(2-methoxybenzyl)amine” can be represented by the formula C15H16FNO. It consists of a fluorobenzyl group and a methoxybenzyl group attached to an amine .Physical And Chemical Properties Analysis

“(3-Fluorobenzyl)(2-methoxybenzyl)amine” is a solid substance at room temperature . It has a molecular weight of 326.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using computational chemistry methods.Aplicaciones Científicas De Investigación

Comprehensive Analysis of (3-Fluorobenzyl)(2-methoxybenzyl)amine Applications

The compound (3-Fluorobenzyl)(2-methoxybenzyl)amine is a versatile molecule that can be utilized in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas of research:

Organic Synthesis

(3-Fluorobenzyl)(2-methoxybenzyl)amine: serves as a building block in organic synthesis. Its structure allows for the introduction of fluorine and methoxy groups into more complex molecules, which can be particularly useful in the development of pharmaceuticals and agrochemicals. The presence of the amine group makes it a candidate for creating new bonds through nucleophilic substitution reactions .

Medicinal Chemistry

In medicinal chemistry, this compound could be involved in the synthesis of potential drug candidates. The fluorine atom can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Additionally, the methoxy group might modulate the electronic properties of pharmacophores, affecting their binding affinity to biological targets.

Material Science

The benzylic amine functionality of (3-Fluorobenzyl)(2-methoxybenzyl)amine can be exploited in material science. It could be used to modify the surface properties of polymers or to create novel organic frameworks with specific electronic or photonic properties.

Catalysis

This compound may find applications in catalysis, particularly in the development of organocatalysts. The amine group can act as a ligand, coordinating to metals and influencing their reactivity. This can be crucial in designing catalysts for specific chemical transformations.

Protease Inhibitors

The structure of (3-Fluorobenzyl)(2-methoxybenzyl)amine suggests potential use in the design of protease inhibitors. The amine group can mimic the transition state of peptide bond hydrolysis, potentially leading to the development of new inhibitors for therapeutic applications .

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDNPJWFVLWKHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355135 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorobenzyl)(2-methoxybenzyl)amine | |

CAS RN |

355816-39-6 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)

![N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide](/img/structure/B187360.png)

![2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B187362.png)

![7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B187363.png)

![2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B187367.png)

![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)

![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)